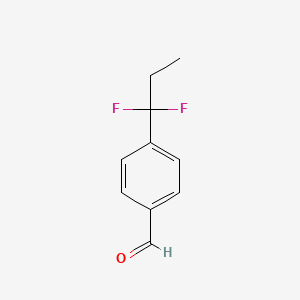

4-(1,1-Difluoropropyl)benzaldehyde

Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to the molecules that contain it. cas.cnelectronicsandbooks.com This stability is particularly advantageous in pharmaceutical development, where it can enhance metabolic resistance, thereby increasing a drug's half-life and efficacy. mdpi.comnih.gov

The introduction of fluorine atoms or fluorinated groups, such as the difluoromethyl (CF2H) or trifluoromethyl (CF3) group, can profoundly influence a molecule's physicochemical properties. mdpi.combohrium.com These groups can modulate lipophilicity, which affects how a molecule moves through biological membranes, and can alter the acidity or basicity of nearby functional groups. mdpi.comnih.gov For instance, the difluoromethyl group is recognized as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, which are common in bioactive molecules. nih.govacs.orgnih.gov This bioisosteric replacement can lead to improved target affinity and specificity. nih.gov Consequently, fluorinated compounds are integral to the design of new drugs, agrochemicals, and advanced materials. markwideresearch.commarketresearchfuture.com

Contextualizing 4-(1,1-Difluoropropyl)benzaldehyde within the Landscape of Fluorinated Aromatic Aldehydes

This compound is an aromatic aldehyde characterized by a benzaldehyde (B42025) core substituted at the para-position with a 1,1-difluoropropyl group. This structure places it within the family of fluorinated aromatic aldehydes, which includes simpler compounds like 4-fluorobenzaldehyde (B137897) and 2,4-difluorobenzaldehyde. wikipedia.orginnospk.com While specific research on this compound is not extensively documented in publicly available literature, its chemical significance can be inferred from the well-established chemistry of its constituent parts.

The aldehyde group is a versatile functional group that participates in a wide array of chemical transformations, including condensation reactions to form Schiff bases and oxidation to carboxylic acids. wikipedia.orgorientjchem.org The gem-difluoroalkyl group (in this case, 1,1-difluoropropyl) imparts the characteristic properties of organofluorine compounds. The presence of the CF2 group at the benzylic position is known to significantly influence the biological properties of molecules. researchgate.net

The synthesis of such a compound would likely draw upon established methods for creating gem-difluoroalkyl arenes. One potential strategy involves the reaction of an appropriate aldehyde or ketone with fluorinating agents. acs.org A more direct modern approach could be the Wittig-type reaction of a benzaldehyde with a phosphorus ylide derived from a difluoro compound or the reaction of a benzaldehyde with sodium chlorodifluoroacetate and triphenylphosphine, a method used to create gem-difluoroalkenyl arenes which could potentially be adapted. nih.govacs.org Another avenue could involve the direct C-H difluoromethylation of a related precursor, a technique that has seen significant advances. nih.gov

Table 1: Properties of Related Fluorinated Benzaldehydes Note: Data for related compounds is provided for context due to the limited availability of specific data for this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 459-57-4 | C7H5FO | 124.11 | 181 | -10 |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | C7H4F2O | 142.10 | - | - |

| 2,4-Difluorobenzaldehyde | 1550-35-2 | C7H4F2O | 142.10 | 65-66 (at 17 mmHg) | 2-3 |

Research Trajectories for Novel Benzaldehyde Architectures

The development of novel benzaldehyde architectures is an active area of research, driven by the demand for new materials and therapeutics. markwideresearch.commarketresearchfuture.com One significant trend is the incorporation of benzaldehyde derivatives into complex macromolecular structures like Covalent Organic Frameworks (COFs). For example, derivatives such as 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde are used to construct porous COFs for applications in biocatalysis and photocatalysis. ossila.com These materials leverage the reactivity of the aldehyde group to form robust, crystalline, and porous networks.

In medicinal chemistry, research is focused on designing benzaldehyde derivatives with enhanced biological activity and selectivity. This includes the synthesis of molecules with specific substitution patterns to optimize interactions with biological targets, such as enzymes or receptors. nih.gov There is also a growing emphasis on "green chemistry" in the production of benzaldehyde derivatives, with research into bio-based feedstocks and more sustainable, efficient catalytic processes to reduce environmental impact. markwideresearch.commarketresearchintellect.com The versatility and reactivity of the benzaldehyde scaffold ensure that it will remain a key platform for innovation in chemical science for the foreseeable future. marketresearchfuture.comresearchandmarkets.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

4-(1,1-difluoropropyl)benzaldehyde |

InChI |

InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-8(7-13)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

IKKGYHXHWSUVND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C=O)(F)F |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 1,1 Difluoropropyl Benzaldehyde

Electrophilic Characteristics of the Carbonyl Group in Fluorinated Benzaldehydes

The carbonyl group (C=O) in aldehydes and ketones is inherently polarized due to oxygen's higher electronegativity, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. numberanalytics.comncert.nic.in In fluorinated benzaldehydes like 4-(1,1-Difluoropropyl)benzaldehyde, this electrophilicity is significantly modulated by the electronic effects of the fluorine atoms.

In general, aldehydes are more reactive in nucleophilic addition reactions than ketones for both steric and electronic reasons. ncert.nic.inlibretexts.orgpressbooks.pub Sterically, aldehydes have only one large substituent, making the carbonyl carbon more accessible to an approaching nucleophile compared to ketones, which have two. ncert.nic.inlibretexts.orglibretexts.org Electronically, the carbonyl carbon in aldehydes is more electrophilic because there is only one alkyl group providing a modest, electron-donating inductive effect, compared to two in ketones. ncert.nic.inlibretexts.orgbrainkart.com

Aromatic aldehydes, such as benzaldehyde (B42025), are typically less reactive towards nucleophilic addition than aliphatic aldehydes like propanal. libretexts.orgpressbooks.pubfiveable.me This reduced reactivity is due to the electron-donating resonance effect of the aromatic ring, which stabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.orglibretexts.orgquora.com

However, the presence of the electron-withdrawing 1,1-difluoropropyl group at the para position in this compound alters this landscape. The strong inductive effect of the fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the carbonyl group. This effect increases the electrophilicity of the carbonyl carbon, making this compound more reactive towards nucleophiles than unsubstituted benzaldehyde. The fluorine atoms' electron-withdrawing effect counteracts the resonance donation from the phenyl ring. brainkart.com

Table 1: Comparative Reactivity of Aldehydes in Nucleophilic Addition

| Aldehyde | Substituent Effects | Relative Reactivity | Key Factors |

|---|---|---|---|

| Propanal | Ethyl group (+I effect, weak electron donor) | High | Low steric hindrance, high electrophilicity of carbonyl carbon. |

| Benzaldehyde | Phenyl group (Resonance donor, inductive withdrawer) | Moderate | Resonance from the aromatic ring reduces carbonyl electrophilicity. fiveable.mequora.com |

| This compound | 1,1-Difluoropropyl group (Strong -I effect, electron withdrawer) | High (Higher than Benzaldehyde) | Strong inductive withdrawal by fluorine atoms increases carbonyl electrophilicity. |

In benzaldehyde, the aromatic ring's π-electron system is in conjugation with the carbonyl group. This allows for resonance, where electron density from the ring can be delocalized onto the carbonyl oxygen. stackexchange.com This delocalization effectively reduces the partial positive charge on the carbonyl carbon. ncert.nic.inchegg.com As a result, the carbonyl carbon becomes less electrophilic and therefore less reactive toward nucleophiles compared to aliphatic aldehydes, where no such resonance stabilization exists. libretexts.orgpressbooks.pubquora.com This phenomenon explains why benzaldehyde is generally less reactive in nucleophilic additions than compounds like propanal. quora.com

The reactivity of an aldehyde is a balance of steric and electronic effects imparted by its substituents. numberanalytics.com

Comparative Analysis of Nucleophilic Addition Reactivity with Other Aldehydes

Role of the Difluoropropyl Substituent in Directing Reaction Pathways

The 1,1-difluoropropyl group is the defining feature of this compound, and it plays a crucial role in determining the molecule's chemical behavior.

The primary influence of the 1,1-difluoropropyl substituent is its powerful electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, and the presence of two fluorine atoms on the same carbon atom creates a strong dipole, pulling electron density away from the rest of the molecule. brainkart.com This -I effect is transmitted through the sigma bonds of the propyl chain to the benzene (B151609) ring. chemistrysteps.com

This withdrawal of electron density deactivates the aromatic ring toward electrophilic substitution. stackexchange.compressbooks.pub More importantly for the context of nucleophilic addition, this inductive pull extends to the para-positioned carbonyl group. The electron density of the entire phenyl-carbonyl system is drawn towards the difluoropropyl group, which significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon. brainkart.com This makes the aldehyde more susceptible to attack by nucleophiles. While the phenyl ring can still participate in resonance, its electron-donating capacity is diminished by the strong pull from the fluorinated substituent.

When a nucleophile adds to the carbonyl carbon of an aldehyde like this compound, the hybridization of the carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org Because the two faces of the planar carbonyl group are distinct (re and si faces), the nucleophile can attack from either side. libretexts.org

If the substituents on the aldehyde are not identical (which is the case here, with a hydrogen and a 4-(1,1-difluoropropyl)phenyl group), the addition of a nucleophile creates a new chiral center. libretexts.org In the absence of any chiral influence (such as a chiral catalyst or a chiral nucleophile), the attack from either face is often equally probable, leading to the formation of a 50:50 mixture of two enantiomers, known as a racemic mixture. libretexts.orglibretexts.org

The steric bulk and electronic nature of the 4-(1,1-difluoropropyl)phenyl group can influence the stereochemical outcome of the reaction, especially in diastereoselective reactions or when chiral reagents are used. diva-portal.orgdiva-portal.org While the difluoropropyl group itself is not a chiral center, its size may create a steric bias that favors nucleophilic attack from the less hindered face, potentially leading to an unequal mixture of stereoisomers. Asymmetric synthesis protocols, often involving chiral catalysts, are typically required to achieve high levels of stereocontrol in such additions. nih.gov

Mechanistic Investigations of Key Transformations Involving this compound

Detailed mechanistic studies specifically targeting this compound are not widely available in peer-reviewed literature. However, a comprehensive understanding of its reactivity can be constructed by examining the established mechanisms for key transformations of benzaldehydes bearing electron-withdrawing groups. The 1,1-difluoropropyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic aromatic substitution and, more importantly, enhances the electrophilicity of the aldehydic carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Addition Reactions:

The primary reaction pathway for aldehydes is nucleophilic addition to the carbonyl group. For this compound, the electron-withdrawing nature of the substituent enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to unsubstituted benzaldehyde.

The general mechanism proceeds in two steps under basic or neutral conditions:

Nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate.

Protonation of the alkoxide intermediate to yield the final alcohol product.

Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack.

A pertinent example is the formation of cyanohydrins. The reaction of this compound with a cyanide source, such as sodium cyanide, followed by acidification, would proceed through the nucleophilic attack of the cyanide ion on the carbonyl carbon. The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the rate of this reaction compared to benzaldehyde itself.

Wittig Reaction:

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another key transformation. The reaction involves a phosphorus ylide as the nucleophile. The mechanism is generally believed to proceed through a [2+2] cycloaddition to form a highly strained four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and a phosphine (B1218219) oxide.

For this compound, the electron-withdrawing substituent would again enhance the reactivity of the carbonyl group towards the phosphorus ylide, potentially leading to higher yields or faster reaction times compared to electron-rich benzaldehydes. The stereochemical outcome (E/Z selectivity) of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, but the electronic nature of the aldehyde substituent also plays a role.

Reductive Amination:

Oxidation Reactions:

Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate, chromic acid, and Tollens' reagent. The mechanism of these oxidations can vary. For instance, with permanganate, the reaction is thought to proceed through the formation of a cyclic manganese ester which then collapses. The presence of the electron-withdrawing 1,1-difluoropropyl group would make the aromatic ring more resistant to oxidation, allowing for selective oxidation of the aldehyde group.

Table of Expected Reactivity in Key Transformations:

| Transformation | Reagents | Expected Product with this compound | Mechanistic Notes |

| Nucleophilic Addition (Cyanohydrin Formation) | NaCN, H+ | 2-hydroxy-2-(4-(1,1-difluoropropyl)phenyl)acetonitrile | The electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. |

| Wittig Reaction | Ph3P=CH-R | 1-(1,1-difluoropropyl)-4-(alkenyl)benzene | The reaction proceeds via an oxaphosphetane intermediate. The electron-deficient aldehyde is more reactive. |

| Reductive Amination | R-NH2, NaBH3CN | N-alkyl-1-(4-(1,1-difluoropropyl)phenyl)methanamine | Involves the formation of an imine intermediate, which is then reduced. The dehydration step is likely accelerated. |

| Oxidation | KMnO4 | 4-(1,1-Difluoropropyl)benzoic acid | The aldehyde is selectively oxidized to a carboxylic acid. The aromatic ring is deactivated towards oxidation. |

| Reduction | NaBH4, MeOH | (4-(1,1-Difluoropropyl)phenyl)methanol | The carbonyl group is reduced to a primary alcohol via nucleophilic addition of a hydride. |

Derivatization Strategies and Advanced Analytical Characterization for 4 1,1 Difluoropropyl Benzaldehyde

Functional Group Interconversion for Enhanced Analytical Performance

The aldehyde functional group of 4-(1,1-difluoropropyl)benzaldehyde is the primary target for derivatization. By converting the aldehyde into other functional groups, significant improvements in analytical performance can be achieved.

The reaction of aldehydes with compounds containing a primary amino group, such as hydrazines and hydroxylamines, leads to the formation of stable imine derivatives known as hydrazones and oximes, respectively. rsc.org This is a widely employed strategy for the derivatization of carbonyl compounds.

For this compound, reaction with hydrazine or its derivatives (e.g., 2,4-dinitrophenylhydrazine, DNPH) yields the corresponding hydrazone. Similarly, reaction with hydroxylamine produces an oxime. These reactions proceed via a nucleophilic addition-elimination mechanism, resulting in the formation of a carbon-nitrogen double bond (C=N). The formation of these derivatives is often catalyzed by a small amount of acid.

The resulting hydrazones and oximes of this compound exhibit increased molecular weight and often possess chromophores (in the case of DNPH derivatives) or fluorophores, which significantly enhance their detection by UV-Visible or fluorescence detectors in chromatographic methods.

Reaction with 2,4-Dinitrophenylhydrazine (DNPH): This is a classic derivatization reaction for aldehydes and ketones. The resulting 2,4-dinitrophenylhydrazone of this compound is a brightly colored, crystalline solid, which is highly advantageous for both qualitative and quantitative analysis.

Reaction with Hydroxylamine: The formation of the oxime derivative is another effective strategy. Oximes are generally stable compounds that can be readily analyzed by various chromatographic and spectroscopic techniques.

Mass spectrometry (MS) is a powerful tool for the identification and quantification of organic compounds. However, the ionization efficiency of some neutral molecules, including aldehydes, can be low, limiting the sensitivity of the analysis. Charge-tagging reagents are designed to introduce a permanently charged group into the analyte molecule, thereby enhancing its ionization efficiency and detection in MS.

For the analysis of this compound, a variety of charge-tagging reagents containing a reactive group for the carbonyl function (e.g., a hydrazine or an aminooxy group) and a pre-charged moiety (e.g., a quaternary ammonium or phosphonium salt) can be employed. The derivatization reaction introduces a fixed positive charge onto the this compound molecule. This pre-charged derivative can then be readily detected with high sensitivity in the mass spectrometer, even at very low concentrations. This approach is particularly beneficial for trace-level analysis in complex matrices.

Derivatization of this compound can significantly improve its behavior in high-performance liquid chromatography (HPLC). The parent aldehyde may have suboptimal chromatographic properties, such as poor retention on reversed-phase columns or low detector response.

HPLC-UV: By reacting this compound with a UV-active derivatizing agent like DNPH, the resulting hydrazone will have a strong absorbance in the UV-Visible region (typically around 360 nm), allowing for highly sensitive detection. nih.govrsc.org This is a substantial improvement over the native UV absorbance of the underivatized aldehyde.

HPLC-FLD: If a fluorescent derivatizing agent is used, the resulting derivative can be detected with high sensitivity and selectivity by a fluorescence detector (FLD). This is particularly useful for analyzing samples with complex matrices, as fluorescence detection is less susceptible to interference than UV detection.

HPLC-MS: As discussed previously, charge-tagging enhances MS detection. When coupled with HPLC, the separation of the derivatized this compound from other components in a mixture can be achieved, followed by its highly sensitive and selective detection by the mass spectrometer.

Table 1: Hypothetical Chromatographic Data for this compound and its Derivatives

| Compound | Derivative | Retention Time (min) | UV λmax (nm) |

| This compound | - | 5.2 | 254 |

| This compound | DNPH-hydrazone | 12.8 | 365 |

| This compound | Oxime | 7.5 | 250 |

Advanced Spectroscopic Characterization of Derivatized Products

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of the derivatized products of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the derivatized products. Both ¹H NMR and ¹³C NMR are crucial for confirming the successful formation of the desired derivative and for its complete structural assignment.

For the DNPH-hydrazone of this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of both the benzaldehyde (B42025) and the dinitrophenyl moieties, as well as a distinct downfield signal for the imine proton (-CH=N-). The protons of the 1,1-difluoropropyl group would exhibit complex splitting patterns due to coupling with the fluorine atoms. In the ¹³C NMR spectrum, the appearance of a signal for the imine carbon (C=N) and the disappearance of the aldehyde carbonyl carbon signal would confirm the derivatization.

Similarly, for the oxime derivative, the ¹H NMR would show a characteristic signal for the imine proton and the hydroxyl proton of the oxime group. The ¹³C NMR would also show the characteristic imine carbon signal.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Nuclei in the DNPH-Hydrazone Derivative of this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| Imine Proton (-CH=N-) | 8.2 - 8.5 |

| Aromatic Protons | 7.5 - 9.2 |

| Methylene Protons (-CH₂-) | 2.3 - 2.6 |

| Methyl Protons (-CH₃) | 1.0 - 1.3 |

| Imine Carbon (-C=N-) | 145 - 155 |

| C-F₂ Carbon | 120 - 125 (triplet) |

Infrared (IR) and UV-Visible Spectroscopy in Functional Group Analysis

Infrared (IR) and UV-Visible spectroscopy are valuable tools for the analysis of functional groups in the derivatized products of this compound.

IR Spectroscopy: The IR spectrum of the parent aldehyde shows a characteristic strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Upon derivatization to a hydrazone or oxime, this carbonyl band disappears and is replaced by a new band corresponding to the C=N stretching vibration, which typically appears in the region of 1620-1690 cm⁻¹. The presence of N-H stretching bands (for hydrazones) or O-H stretching bands (for oximes) would provide further evidence of successful derivatization.

UV-Visible Spectroscopy: As mentioned earlier, derivatization with a chromophoric reagent like DNPH introduces a strong chromophore into the molecule. The UV-Visible spectrum of the DNPH-hydrazone of this compound would exhibit a significant bathochromic shift (shift to longer wavelength) compared to the parent aldehyde, with a strong absorption maximum in the visible region. nih.gov This property is the basis for the enhanced UV detection in HPLC.

Table 3: Expected Key IR Absorption Bands and UV-Visible Maxima for this compound and its DNPH-Hydrazone Derivative

| Compound | Key IR Absorption Bands (cm⁻¹) | UV-Vis λmax (nm) |

| This compound | ~1700 (C=O), ~1100 (C-F) | ~254 |

| This compound DNPH-hydrazone | ~3300 (N-H), ~1620 (C=N), ~1590, 1330 (NO₂), ~1100 (C-F) | ~365 |

Mass Spectrometry in Fragment Analysis and Isotopic Pattern Recognition

Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing invaluable information regarding molecular weight, elemental composition, and fragmentation pathways. For this compound, mass spectrometry offers a detailed fingerprint, revealing characteristic fragmentation patterns and a distinct isotopic signature influenced by its unique chemical structure.

Under electron ionization (EI), a common "hard" ionization technique, this compound undergoes extensive fragmentation, which is highly useful for determining its structure wikipedia.orglibretexts.org. The high-energy electrons used in EI impart significant energy into the molecule, leading to the cleavage of chemical bonds and the formation of various fragment ions libretexts.orgemory.edu. The resulting mass spectrum is a reproducible pattern of these fragments, which can be systematically analyzed.

Fragment Analysis

The fragmentation of this compound is predicted to follow pathways characteristic of substituted benzaldehydes. A primary and highly diagnostic fragmentation route for aromatic aldehydes is the loss of the formyl radical (-CHO), resulting in a prominent [M-29]⁺ peak docbrown.infolibretexts.orgstackexchange.com. Another common fragmentation is the loss of a hydrogen atom to produce a stable acylium ion, observed as an [M-1]⁺ peak docbrown.infolibretexts.orgstackexchange.com.

The difluoropropyl substituent introduces additional, characteristic fragmentation pathways. Cleavage of the C-C bond between the aromatic ring and the propyl group, as well as fragmentation within the propyl chain itself, is anticipated. The presence of the two fluorine atoms on the benzylic carbon significantly influences the stability of adjacent carbocations and the fragmentation cascade.

Key predicted fragmentation pathways for this compound include:

Loss of the formyl radical ([M-CHO]⁺): This would result in a significant peak corresponding to the 4-(1,1-difluoropropyl)phenyl cation.

Loss of a hydrogen atom ([M-H]⁺): Formation of the 4-(1,1-difluoropropyl)benzoyl cation.

Benzylic cleavage: Scission of the bond between the difluoro-substituted carbon and the adjacent ethyl group would lead to the formation of a [C₇H₅F₂]⁺ ion and the loss of an ethyl radical.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) molecule is a common fragmentation pathway for fluorinated compounds, which can occur through various rearrangement mechanisms.

The relative abundance of these fragment ions provides a detailed structural fingerprint of the molecule. For instance, the stability of the resulting carbocation often dictates the most favorable fragmentation pathways, leading to more intense peaks in the mass spectrum stackexchange.com.

| Predicted Fragment Ion | Proposed Structure | Neutral Loss | Significance |

| [M-H]⁺ | 4-(1,1-difluoropropyl)benzoyl cation | H• | Characteristic of aldehydes |

| [M-CHO]⁺ | 4-(1,1-difluoropropyl)phenyl cation | •CHO | Diagnostic for benzaldehydes |

| [M-C₂H₅]⁺ | 4-(difluoromethyl)benzoyl cation | •C₂H₅ | Indicates benzylic cleavage |

| [M-HF]⁺ | Rearranged molecular ion | HF | Common for organofluorine compounds |

Isotopic Pattern Recognition

Isotopic pattern analysis in mass spectrometry is crucial for confirming the elemental composition of a molecule nih.gov. The natural abundance of isotopes for each element in a molecule gives rise to a characteristic pattern of peaks for the molecular ion and its fragments orgchemboulder.com.

Fluorine is a monoisotopic element, meaning it has only one naturally occurring stable isotope, ¹⁹F orgchemboulder.comcloudfront.net. This simplifies the isotopic pattern of organofluorine compounds, as fluorine itself does not contribute to [M+1] or [M+2] peaks nih.govresearchgate.net. Therefore, the isotopic pattern of this compound will be primarily determined by the natural abundance of ¹³C (approximately 1.1%) and, to a much lesser extent, ²H and ¹⁷O/¹⁸O orgchemboulder.comcloudfront.net.

Computational and Theoretical Studies on 4 1,1 Difluoropropyl Benzaldehyde

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the geometric and electronic nature of molecules. These approaches solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which govern molecular structure and reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net It is extensively applied to determine optimized molecular geometries (bond lengths and angles), vibrational frequencies, and other structural properties. conicet.gov.armdpi.com

For substituted benzaldehydes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can accurately predict the molecular structure. mdpi.comcanterbury.ac.uk In the case of 4-(1,1-difluoropropyl)benzaldehyde, a DFT geometry optimization would likely show a planar benzaldehyde (B42025) group, with the aldehyde functional group's geometry being slightly perturbed by the electronic effects of the para-substituent. The key structural parameters of interest would be the bond lengths within the aromatic ring, the C=O bond of the aldehyde, and the C-C bonds connecting the ring, aldehyde, and difluoropropyl groups.

The 1,1-difluoropropyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a -I inductive effect). This effect would be expected to influence the electronic structure of the entire molecule. DFT calculations on similar fluorinated aromatic compounds show that such groups can alter the charge distribution on the benzene (B151609) ring and affect the properties of the aldehyde group.

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes using DFT (Note: This table presents typical data for analogous compounds to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not available in the cited literature.)

| Parameter | Benzaldehyde | 4-Hydroxybenzaldehyde (B117250) mdpi.com | 4-Phenylbenzaldehyde (B31587) mdpi.com |

| C=O Bond Length (Å) | ~1.21 | ~1.22 | ~1.21 |

| C-CHO Bond Length (Å) | ~1.48 | ~1.47 | ~1.48 |

| Ring C-C Bond Lengths (Å) | ~1.39-1.40 | ~1.38-1.41 | ~1.39-1.41 |

For this compound, one would anticipate that the strong inductive effect of the CF2 group would slightly shorten the C-C bonds in the ring and potentially lengthen the C=O bond compared to unsubstituted benzaldehyde, reflecting changes in electron density distribution.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

In substituted benzaldehydes, the nature and position of the substituent significantly modulate the HOMO and LUMO energy levels. For this compound, the electron-withdrawing difluoropropyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde. This stabilization occurs because the inductive effect pulls electron density away from the aromatic system.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), quantify a molecule's reactivity.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures resistance to change in electron distribution. A larger HOMO-LUMO gap results in greater hardness and lower reactivity. mdpi.com

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Studies on 4-hydroxybenzaldehyde show a HOMO-LUMO gap of approximately 5.01 eV, indicating significant chemical stability. mdpi.com Due to the strong electron-withdrawing nature of the difluoropropyl group, this compound would be expected to have a high electrophilicity index, making it a good electron acceptor, particularly at the carbonyl carbon.

Table 2: Representative FMO Energies and Reactivity Descriptors for Substituted Benzaldehydes (Note: This table contains illustrative data from related compounds. Specific calculated values for this compound are not available in the cited sources.)

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) |

| 4-Hydroxybenzaldehyde mdpi.com | -6.13 | -1.12 | 5.01 | 2.51 |

| 4-(Dimethylamino)benzaldehyde conicet.gov.ar | -5.45 | -1.21 | 4.24 | 2.12 |

The electron-donating hydroxy and dimethylamino groups raise the HOMO energy, decreasing the gap and hardness. Conversely, the electron-withdrawing difluoropropyl group in the target molecule would lower both orbital energies and likely result in a large energy gap and high chemical hardness.

Electrostatic Potential Surface (ESP) Analysis and Electrophilicity Mapping

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly concerning electrophilic and nucleophilic attacks. The ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com

For aldehydes, the most negative potential is typically located around the carbonyl oxygen atom due to its lone pairs of electrons. The most positive potential is often found on the carbonyl carbon and the aldehyde hydrogen. In a study of 4-hydroxybenzaldehyde, ESP analysis confirmed that the region around the carbonyl oxygen is electron-rich (nucleophilic), while the hydrogen atoms of the hydroxyl and aldehyde groups are electron-poor (electrophilic). mdpi.com

For this compound, the ESP map would be significantly influenced by the two fluorine atoms. These atoms would create a strong region of negative potential around themselves while inductively pulling electron density from the rest of the molecule. This withdrawal of electrons would increase the positive potential on the carbonyl carbon, making it a more potent site for nucleophilic attack compared to unsubstituted benzaldehyde. This enhanced electrophilicity of the carbonyl carbon is a key feature that computational analysis can quantify.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, molecular flexibility, and intermolecular interactions in condensed phases.

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. The primary conformational freedom lies in the rotation around the C(ring)-C(propyl) and C(propyl)-C(ethyl) single bonds. Simulations can determine the preferred rotational conformations (dihedral angles) and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding how molecules interact with each other or with a solvent. In a simulation box containing multiple molecules of this compound, one could observe intermolecular interactions, such as dipole-dipole forces and C-H···O or C-H···F hydrogen bonds, which dictate the liquid or solid-state packing structure. For instance, studies on crystalline 4-phenylbenzaldehyde have used periodic DFT calculations, a related method, to understand how crystal packing influences molecular vibrations and torsional barriers. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. By calculating vibrational frequencies and electronic transition energies, theoretical models can help assign experimental peaks and provide a more profound understanding of the molecule's spectroscopic signature. mdpi.comnih.gov

DFT calculations are commonly used to compute the harmonic vibrational frequencies corresponding to a molecule's normal modes. These calculated frequencies can be correlated with experimental IR and Raman spectra. For substituted benzaldehydes, the most characteristic vibration is the C=O stretching frequency, which is sensitive to the electronic effects of the substituent. nih.gov Studies on various benzaldehydes have shown that theoretical calculations can reproduce experimental spectra with good accuracy, aiding in the assignment of complex vibrational modes involving the entire molecule. conicet.gov.armdpi.com For this compound, the C=O stretch would be a key focus, and its frequency would be expected to shift to a higher wavenumber compared to benzaldehyde due to the electron-withdrawing nature of the substituent. Additionally, characteristic C-F stretching modes would be predicted in the IR spectrum.

Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. conicet.gov.ar The main absorption bands in benzaldehydes typically correspond to π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl group. The electron-withdrawing difluoropropyl group would likely cause a hypsochromic (blue) shift in the π → π* transition compared to electron-donating substituents.

Computational Insights into Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition state (TS) structures, and calculate activation energy barriers. This information is crucial for understanding reaction kinetics and selectivity. researchgate.netcanterbury.ac.uk

For this compound, computational studies could investigate various reactions involving the aldehyde group, such as nucleophilic addition, condensation, or oxidation. For example, in a reaction with a nucleophile, DFT calculations could model the approach of the nucleophile to the electrophilic carbonyl carbon. The calculations would identify the transition state structure for the formation of a tetrahedral intermediate and determine the associated energy barrier.

Studies on the reaction of benzaldehyde with amines to form hemiaminals and Schiff bases have successfully used DFT to identify multiple transition states and intermediates along the reaction pathway. researchgate.netcanterbury.ac.uk These studies reveal the detailed steps of bond formation and proton transfer. A similar approach applied to this compound would likely show that the activation barrier for nucleophilic attack is lower than that for unsubstituted benzaldehyde, a direct consequence of the enhanced electrophilicity of the carbonyl carbon due to the difluoropropyl substituent. This would computationally confirm the expected higher reactivity of the molecule towards nucleophiles.

Advanced Multiscale Modeling Techniques (e.g., Polarizable Embedding Models)nih.gov

Detailed research findings and data tables for the application of advanced multiscale modeling techniques, such as polarizable embedding models, to This compound are not available in the reviewed literature.

While the principles of polarizable embedding models are well-established as a powerful tool for studying molecules in complex environments, their specific application to This compound has not been documented in the accessible scientific literature. arxiv.orgq-chem.com These methods allow for a detailed and accurate description of how a solvent or a biological matrix can influence the electronic properties of a solute by treating the environment as a set of polarizable sites. nih.gov This approach goes beyond simpler continuum solvent models by explicitly accounting for the discrete nature of the surrounding medium. nih.gov

A hypothetical study using a polarizable embedding model on This compound would involve:

Defining the quantum mechanical (QM) region, which would be the This compound molecule itself.

Defining the molecular mechanics (MM) region, representing the solvent or other environmental molecules, which would be treated with a polarizable force field.

Performing calculations to determine properties such as solvatochromic shifts, excitation energies, or reaction barriers, where the mutual polarization between the QM and MM regions is calculated self-consistently. q-chem.com

Without specific research data, any presented tables would be purely hypothetical and not based on actual research findings.

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

The aldehyde group in 4-(1,1-Difluoropropyl)benzaldehyde serves as a versatile handle for a wide array of chemical transformations. Aldehyde-functionalized molecules are widely used in organic reactions due to their diverse reactivity. researchgate.net This allows for the construction of intricate molecular frameworks through reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These classic carbon-carbon and carbon-nitrogen bond-forming reactions are fundamental to the assembly of complex organic molecules. semanticscholar.orgyoutube.combasicknowledge101.com

The 1,1-difluoropropyl group, while relatively inert, imparts unique stereoelectronic properties to the molecule. The introduction of fluorine can lead to conformational restrictions and altered binding affinities in biologically active molecules, a strategy often employed in drug design. The synthesis of complex molecules often relies on the joining of multiple organic building blocks to create functional molecules. mdpi.com

Precursor for Functional Materials and Advanced Intermediates

Beyond its role in building complex single molecules, this compound can serve as a precursor for functional materials. For instance, benzaldehyde (B42025) derivatives are used in the synthesis of liquid crystal materials, which are crucial for modern display technologies. innospk.com The incorporation of the difluoroalkyl group could lead to materials with novel liquid crystalline phases and properties.

Furthermore, this compound is a valuable advanced intermediate. bioaltuslabs.com The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives. These transformations allow for the integration of the 4-(1,1-difluoropropyl)phenyl moiety into a broader range of polymers and other functional materials. The synthesis of functionalized ionic liquids, for example, has been demonstrated with other benzaldehyde derivatives, which can then be used as specialized solvents or catalysts. researchgate.net

Role in the Development of Novel Fluorine-Containing Scaffolds and Pharmaceutical Intermediates

The development of novel molecular scaffolds is a key area of research in medicinal chemistry. mdpi.comnih.gov The 4-(1,1-difluoropropyl)phenyl scaffold offers a unique combination of a lipophilic, metabolically stable difluoroalkyl group and a versatile aromatic core. Fluorinated compounds are of significant interest in the pharmaceutical industry as they can enhance the metabolic stability and bioavailability of drug candidates. innospk.com

As a pharmaceutical intermediate, this compound can be incorporated into a variety of drug discovery programs. sfdchem.com The aldehyde functionality allows for its conjugation to other pharmacophores or its elaboration into more complex side chains. The gem-difluoroalkyl motif is a bioisostere for other chemical groups and can be used to modulate the physicochemical properties of a lead compound. The synthesis of derivatives of 4-(diethylamino)benzaldehyde (B91989) has been explored for their potential as aldehyde dehydrogenase (ALDH) inhibitors, highlighting the importance of substituted benzaldehydes in drug discovery. nih.govwhiterose.ac.uk The development of new synthetic methods for fluorinated compounds, such as those for 1,1-difluorocyclopropane derivatives, underscores the growing importance of fluorine in creating biologically active substances. beilstein-journals.org

Q & A

Q. What are the key considerations for designing a synthesis protocol for 4-(1,1-Difluoropropyl)benzaldehyde?

Begin with fluorinated benzaldehyde precursors and optimize reaction conditions (e.g., temperature, catalysts like AlCl₃ for Friedel-Crafts acylation). Use Claisen-Schmidt condensation or nucleophilic substitution, monitoring progress via TLC/HPLC . Purify via column chromatography or recrystallization (ethanol/water) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Combine ¹H, ¹³C, and ¹⁹F NMR to confirm structure and purity. Validate with NIST spectral databases . Mass spectrometry determines molecular weight, while IR identifies aldehyde C=O stretches (~1700 cm⁻¹) . Cross-check with elemental analysis .

Q. What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, goggles) and work in a fume hood. For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes . Store in airtight containers away from oxidizers. Follow SDS guidelines for spills .

Q. How should researchers assess the purity of this compound post-synthesis?

Employ GC-MS or HPLC with UV detection, comparing retention times to standards . Confirm purity via melting point analysis and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be systematically investigated?

Use Design of Experiments (DOE) to test variables (solvent, catalyst loading). Compare results with computational models (e.g., DFT for transition state analysis) . Publish raw datasets for reproducibility .

Q. What advanced purification techniques isolate this compound from complex mixtures?

Preparative HPLC with C18 columns (methanol/buffer mobile phase) . For volatile impurities, use short-path distillation under reduced pressure .

Q. How do solvent properties influence reaction kinetics in nucleophilic additions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating reactions. Measure rate constants via UV-Vis kinetics and model solvent effects using Kamlet-Taft parameters .

Q. What computational tools predict the stability of this compound under storage?

Perform molecular dynamics simulations to identify degradation pathways. Validate with accelerated stability studies (40°C/75% RH) monitored via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.